N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
Brand Name: Vulcanchem
CAS No.: 878424-48-7
VCID: VC0499644
InChI: InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17)
SMILES: COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31g/mol

N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine

CAS No.: 878424-48-7

Main Products

VCID: VC0499644

Molecular Formula: C13H17N5O2

Molecular Weight: 275.31g/mol

N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine - 878424-48-7

CAS No. 878424-48-7
Product Name N-(1-Allyl-1H-tetraazol-5-yl)-N-(3,4-dimethoxybenzyl)amine
Molecular Formula C13H17N5O2
Molecular Weight 275.31g/mol
IUPAC Name N-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-enyltetrazol-5-amine
Standard InChI InChI=1S/C13H17N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)12(8-10)20-3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15,17)
Standard InChIKey UEHDJBNUFKPISX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC
Canonical SMILES COC1=C(C=C(C=C1)CNC2=NN=NN2CC=C)OC
PubChem Compound 3164474
Last Modified Nov 11 2021
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